1-(2-Bromo-5-trifluoromethyl-phenyl)-propylamine
Overview
Description
1-(2-Bromo-5-trifluoromethyl-phenyl)-propylamine is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a propylamine chain attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-trifluoromethyl-phenyl)-propylamine typically involves the reaction of 2-bromo-5-trifluoromethylbenzene with propylamine under controlled conditions. The reaction is often carried out in the presence of a base such as cesium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-trifluoromethyl-phenyl)-propylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.
Scientific Research Applications
1-(2-Bromo-5-trifluoromethyl-phenyl)-propylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-trifluoromethyl-phenyl)-propylamine involves its interaction with molecular targets and pathways within biological systems. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid
- 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride
- [2-Bromo-5-(trifluoromethyl)phenyl]methanol
Comparison: 1-(2-Bromo-5-trifluoromethyl-phenyl)-propylamine is unique due to the presence of the propylamine chain, which can significantly alter its chemical and biological properties compared to other similar compounds. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N/c1-2-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5,9H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEHEZIHAOWKOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)C(F)(F)F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.